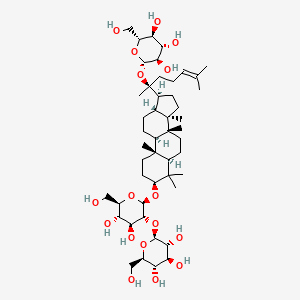

![molecular formula C32H52FeP2 10* B1146709 (R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE CAS No. 158923-11-6](/img/structure/B1146709.png)

(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chiral aminodiphosphine ligands, including variants similar to the compound , involves multiple steps starting from optically pure sec-butylamine or (R)-(+)- and (S)-(−)-(α-methylbenzyl)amine. These processes lead to the formation of iridium complexes with different structures and stabilities, depending on the substituents at the carbon stereocenter or the phosphorus donors (Bianchini et al., 1997).

Molecular Structure Analysis

The molecular structure of related chiral ferrocenylphosphine ligands has been elucidated through X-ray diffraction, revealing the coordination chemistry and structural features that enable their application in asymmetric catalysis. These structures often exhibit significant stability and are not sensitive to air and moisture, contributing to their effectiveness in catalytic reactions (Xu et al., 2006).

Chemical Reactions and Properties

Chiral ferrocenylphosphine ligands are utilized in various chemical reactions, including Suzuki and Heck reactions, where they serve as catalysts. Their unique structure enables the efficient coupling of aryl chlorides with phenylboronic acid, producing coupled products with excellent yields. This efficiency is attributed to the chiral and structural characteristics of these ligands, which influence the reaction kinetics and outcomes (Xu et al., 2006).

Physical Properties Analysis

The physical properties of chiral ferrocenylphosphine ligands, such as solubility, melting points, and air stability, are crucial for their application in catalysis. For instance, di-t-butyl(ferrocenylmethyl)phosphine has been isolated and shown to be reasonably air stable as a solid, with properties conducive to facilitating room-temperature Suzuki–Miyaura coupling reactions (Sliger et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with metal precursors, ligand exchange dynamics, and influence on catalytic activity, are fundamental to understanding the utility of chiral ferrocenylphosphine ligands. Their ability to form stable complexes with metals such as palladium and rhodium enhances their application in cross-coupling and hydrogenation reactions, providing pathways to achieve high yields and enantioselectivities in the synthesis of various organic compounds (Togni et al., 1994).

Applications De Recherche Scientifique

Synthesis and Structure for Asymmetric Catalysis : The compound was synthesized and characterized, demonstrating its potential in asymmetric catalysis. The stereochemistry of this compound plays a crucial role in its applications (Togni et al., 1994).

Catalytic Activity with Rhenium Carbonyl Complexes : It has been used in the synthesis of rhenium carbonyl complexes, which were tested for hydrogenation of tiglic acid, showing reasonable conversion rates and moderate enantiomeric excesses (Abdel-Magied et al., 2015).

Ruthenium(II) Complexes for Asymmetric Transfer Hydrogenation : This compound was involved in the synthesis of new chiral bis(ferrocenyl)−triphosphine ligands, which were then used with ruthenium(II) complexes for asymmetric transfer hydrogenation of acetophenone (Barbaro et al., 1997).

Chiral Ligands for Transition Metal Complex Catalyzed Asymmetric Reactions : It has been studied as a chiral ligand for asymmetric reactions catalyzed by transition metal complexes, emphasizing its planar chirality and functional groups (Hayashi et al., 1980).

Dendrimers Containing Chiral Ferrocenyl Diphosphines for Catalysis : The compound was used in the synthesis of dendrimers containing chiral ferrocenyl diphosphines, demonstrating its effectiveness in asymmetric catalytic reactions (Köllner & Togni, 2001).

Applications in Anodic Electrochemistry and Metal Complexes : Its oxidative electrochemistry was examined, and its use in forming platinum(II) and palladium(II) complexes was characterized (Ghent et al., 2005).

Enantioselective Alternating Olefin-Carbon Monoxide Copolymerization : This compound was a key part of catalytic systems for isotactic specific copolymerization of propene with CO, demonstrating its role in polymer chemistry (Bronco et al., 1995).

Propriétés

IUPAC Name |

cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2;/t21?,24-,25?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLAUUUZOSXQMB-XNELQZKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@H]1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62FeP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron | |

CAS RN |

158923-11-6 | |

| Record name | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

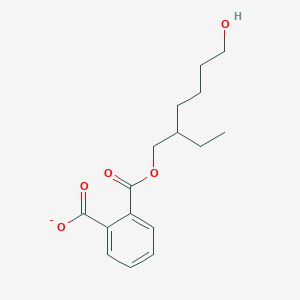

![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)

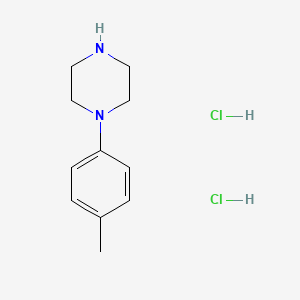

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)

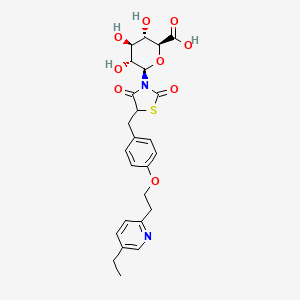

![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)